1-(2,6-Difluorophenyl)-3-(4-ethylbenzo[d]thiazol-2-yl)urea
Description
1-(2,6-Difluorophenyl)-3-(4-ethylbenzo[d]thiazol-2-yl)urea is a urea-based compound featuring a 2,6-difluorophenyl group and a 4-ethyl-substituted benzothiazole moiety. Urea derivatives are widely studied for their biological activities, particularly as kinase inhibitors or anticancer agents. The 2,6-difluorophenyl group confers electronic and steric properties that may enhance target binding, while the ethyl group on the benzothiazole ring likely modulates lipophilicity and metabolic stability. Despite its structural promise, direct experimental data on this compound are sparse in publicly available literature. The following comparisons are based on structurally related urea derivatives reported in the provided evidence.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-(4-ethyl-1,3-benzothiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3OS/c1-2-9-5-3-8-12-13(9)20-16(23-12)21-15(22)19-14-10(17)6-4-7-11(14)18/h3-8H,2H2,1H3,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMTWERHJWOATK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)NC3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluorophenyl)-3-(4-ethylbenzo[d]thiazol-2-yl)urea typically involves the reaction of 2,6-difluoroaniline with 4-ethylbenzo[d]thiazol-2-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluorophenyl)-3-(4-ethylbenzo[d]thiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted urea derivatives.
Scientific Research Applications
1-(2,6-Difluorophenyl)-3-(4-ethylbenzo[d]thiazol-2-yl)urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)-3-(4-ethylbenzo[d]thiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Insights from
The isostructural thiazole-triazole hybrids in (e.g., compounds 4 and 5 ) exhibit planar conformations with fluorophenyl groups oriented perpendicularly to the molecular plane. This suggests that fluorine substituents in the target compound’s 2,6-difluorophenyl group may adopt a similar orientation, optimizing π-π stacking interactions in biological targets .
Research Implications and Gaps
- Activity Predictions : The 2,6-difluoro substitution pattern may confer selectivity for kinases or receptors sensitive to para-substituted aryl groups, as seen in related urea derivatives .
- Synthetic Challenges : Unlike the piperazine-thiazole hybrids in , the ethylbenzo[d]thiazole moiety may require specialized coupling reagents or catalysts.
- Data Limitations: No direct biological or crystallographic data for the target compound are available in the provided evidence, necessitating further experimental validation.
Biological Activity
1-(2,6-Difluorophenyl)-3-(4-ethylbenzo[d]thiazol-2-yl)urea is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its implications in pharmaceutical research.
- IUPAC Name : this compound
- Molecular Formula : C₁₆H₁₃F₂N₃OS
- Molecular Weight : 333.4 g/mol
- CAS Number : 1334376-16-7
Synthesis
The synthesis of this compound typically involves the reaction between 2,6-difluoroaniline and 4-ethylbenzo[d]thiazol-2-yl isocyanate. The reaction is generally performed in solvents like dichloromethane or tetrahydrofuran under controlled conditions to optimize yield and purity .
Anticancer Properties
This compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For instance, it showed significant inhibition of cell proliferation in non-small lung cancer (EKVX), leukemia (RPMI-8226), and breast cancer (MDA-MB-435) cell lines with GI50 values ranging from 15.1 to 28.7 µM .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Research indicates that it possesses activity against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent . The minimum inhibitory concentrations (MICs) observed suggest that it could be effective against resistant strains.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. It may inhibit enzymes involved in cell proliferation or modulate receptor activity, leading to apoptosis in cancer cells. The exact pathways are still under investigation but involve complex interactions within cellular signaling networks .
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
